molecular formula C34H49N5O6 B1684140 Apicidin CAS No. 183506-66-3

Apicidin

Cat. No.: B1684140
CAS No.: 183506-66-3
M. Wt: 623.8 g/mol
InChI Key: JWOGUUIOCYMBPV-UHFFFAOYSA-N
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Description

Apicidin is a naturally occurring cyclic tetrapeptide produced by certain strains within the Fusarium genus. It is known for its potent inhibitory activity against histone deacetylase enzymes, which play a crucial role in regulating gene expression by modifying chromatin structure. This compound has garnered significant attention due to its broad-spectrum antiproliferative activity against various cancer cell lines and its potential as an antiparasitic agent .

Mechanism of Action

Apicidin is a fungal metabolite and a potent histone deacetylase inhibitor . This article will cover the various aspects of its mechanism of action.

Target of Action

This compound primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes known to moderate histone acetylation and chromatin folding during gene expression . By inhibiting these enzymes, this compound can significantly impact gene expression.

Mode of Action

This compound interacts with its target, HDACs, by binding to them and inhibiting their function . This inhibition prevents the deacetylation of histones, leading to an increase in histone acetylation. Increased histone acetylation results in a more relaxed chromatin structure, which can affect gene expression.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone acetylation pathway . By inhibiting HDACs, this compound increases histone acetylation, leading to changes in chromatin structure and subsequently, gene expression .

Pharmacokinetics

The pharmacokinetics of this compound in humans have been predicted using physiologically based pharmacokinetic modeling . The clearance rate predicted for humans is lower than those found in mice and rats, and the volume of distribution predicted for humans is less than in mice and rats . Consequently, the predicted half-life is longer in humans than in mice and rats . The highest concentrations of this compound were predicted in the liver, followed by adipose tissue, kidney, lung, spleen, heart, arterial blood, venous blood, small intestine, stomach, muscle, testis, and brain .

Result of Action

Research indicates that this compound inhibits tumor cell proliferation through gene expression changes of p21WAF1/Cip1 and gelsolin, and can cause cell cycle arrest in the G1 phase . This compound also decreases HIF-1α protein levels in human and mouse cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of this compound can be affected by temperature and pH. In lyophilized form, the chemical is stable for 24 months . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .

Biochemical Analysis

Biochemical Properties

Apicidin is a potent histone deacetylase (HDAC) inhibitor . It interacts with histone deacetylases (HDACs), known to moderate histone acetylation and chromatin folding during gene expression . This interaction is crucial in the biochemical reactions involving this compound.

Cellular Effects

This compound has been shown to have a broad spectrum of antiproliferative activity against various cancer cell lines . It can cause cell cycle arrest in the G1 phase . It also decreases HIF-1α protein levels in human and mouse cell lines . Furthermore, this compound induces apoptosis in K562 cells in a concentration- and time-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of histone deacetylases (HDACs) . This inhibition leads to the induction of histone hyperacetylation, which is responsible for the antiproliferative activity of this compound . It also induces selective changes in the expression of p21WAF1/Cip1 and gelsolin, which control the cell cycle and cell morphology, respectively .

Temporal Effects in Laboratory Settings

The effects of this compound on cell morphology, expression of gelsolin, and HDAC1 activity in vivo and in vitro appear to be irreversible . This suggests that this compound has long-term effects on cellular function. The induction of p21WAF1/Cip1 by this compound was found to be reversible .

Metabolic Pathways

This compound is produced by a non-ribosomal peptide synthetase (NRPS) gene cluster . The metabolic pathway of this compound involves several genes that are required for its production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Apicidin can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the formation of peptide bonds between the amino acid residues, followed by cyclization to form the cyclic tetrapeptide structure. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide, along with protecting groups to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound primarily relies on fermentation processes using genetically modified strains of Fusarium semitectum or Fusarium fujikuroi. These strains are cultivated under optimized conditions to enhance the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Apicidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities. These derivatives are often evaluated for their potential therapeutic applications .

Scientific Research Applications

Apicidin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Apicidin F
  • This compound J
  • This compound K
  • Trichostatin A
  • Vorinostat

This compound’s unique structure and potent biological activity make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

183506-66-3

Molecular Formula

C34H49N5O6

Molecular Weight

623.8 g/mol

IUPAC Name

3-butan-2-yl-6-[(1-methoxyindol-3-yl)methyl]-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone

InChI

InChI=1S/C34H49N5O6/c1-5-22(3)30-34(44)38-19-13-12-18-29(38)33(43)35-26(16-9-7-8-14-24(40)6-2)31(41)36-27(32(42)37-30)20-23-21-39(45-4)28-17-11-10-15-25(23)28/h10-11,15,17,21-22,26-27,29-30H,5-9,12-14,16,18-20H2,1-4H3,(H,35,43)(H,36,41)(H,37,42)

InChI Key

JWOGUUIOCYMBPV-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)OC

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC

Canonical SMILES

CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC

Appearance

Solid powder

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

apicidin
apicidin C
cyclo(N-O-methyl-tryptophyl-isoleucyl-pipecolinyl-2-amino-8-oxodecanoyl)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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